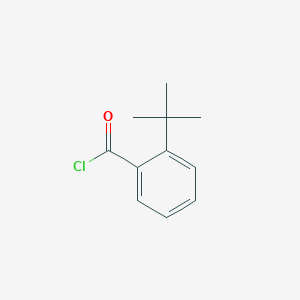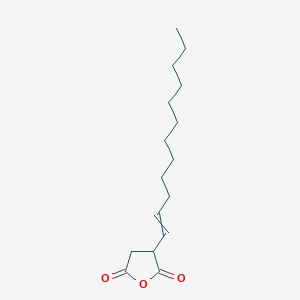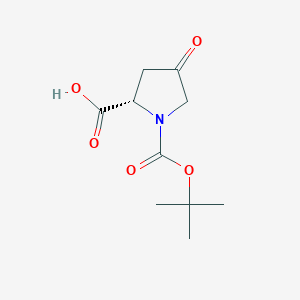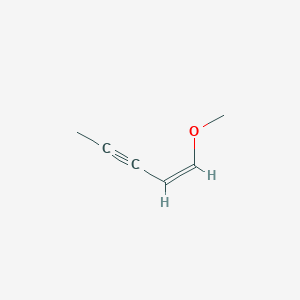
2-tert-Butylbenzoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a tert-butyl group at the second position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-tert-Butylbenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active molecules for research purposes.
Medicine: Serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
As a benzoyl chloride derivative, it is likely to react with nucleophiles such as amines and alcohols in organic synthesis .
Mode of Action
2-tert-Butylbenzoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-) and can undergo nucleophilic acyl substitution reactions . It can react with nucleophiles, leading to the replacement of the chloride group and the formation of a new covalent bond .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of 2-tert-Butylbenzoyl chloride. For instance, it is known to react with water or alcohol , which could limit its stability in certain environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-tert-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 2-tert-Butylbenzoyl chloride involves the continuous flow of tert-butylbenzene and phosgene through a reactor containing a Lewis acid catalyst. The reaction mixture is then quenched with water to remove any unreacted phosgene, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-tert-Butylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 2-tert-butylbenzoic acid and hydrochloric acid.
Reduction: Can be reduced to 2-tert-butylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines in the presence of a base like pyridine.
Alcohols: Reaction with alcohols under basic conditions to form esters.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed:
Amides: From reaction with amines.
Esters: From reaction with alcohols.
2-tert-Butylbenzoic Acid: From hydrolysis.
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylbenzoyl chloride: Similar structure but with the tert-butyl group at the fourth position.
Benzoyl chloride: Lacks the tert-butyl group, making it less sterically hindered.
2-tert-Butylbenzoic acid: The hydrolyzed form of 2-tert-Butylbenzoyl chloride.
Uniqueness: 2-tert-Butylbenzoyl chloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
2-tert-butylbenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOZLLNCVHPQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548910 |
Source


|
| Record name | 2-tert-Butylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16372-51-3 |
Source


|
| Record name | 2-tert-Butylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














